3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine

Description

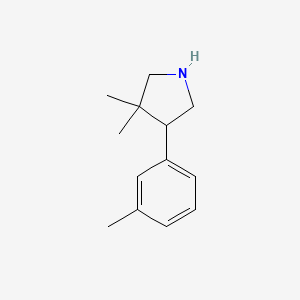

3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine is a pyrrolidine derivative characterized by two methyl groups at the 3-position and a 3-methylphenyl substituent at the 4-position of the saturated five-membered ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their sp³-hybridized carbons, stereochemical versatility, and pseudorotation-driven conformational flexibility . The 3-methylphenyl substituent introduces aromatic π-interactions and steric bulk, which may influence target binding selectivity and potency. This compound’s structural features position it within a broader class of bioactive pyrrolidine derivatives, such as MC4R agonists/antagonists and nitric oxide synthase inhibitors .

Properties

IUPAC Name |

3,3-dimethyl-4-(3-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-5-4-6-11(7-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEJNQOSBDXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine typically involves the reaction of 3,3-dimethylpyrrolidine with m-tolyl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals and drug candidates.

Material Science: As a precursor for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring structure allows for efficient binding to various receptors and enzymes, influencing biological processes. The compound’s unique stereochemistry and functional groups contribute to its activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Substituent Effects on Aromatic Rings

The 3-methylphenyl group at C4 differentiates this compound from analogs with alternative aryl substitutions. For example:

- 4-Chlorophenyl derivatives (e.g., Neurocrine Biosciences’ MC4R ligands) exhibit high binding affinity (Ki = 1.0 nM) due to halogen-mediated hydrophobic interactions .

- 4-Trifluoromethylphenyl analogs show enhanced metabolic stability but reduced potency (IC50 > 590 nM) compared to 4-chlorophenyl derivatives .

Pyrrolidine Ring Substitutions

The 3,3-dimethyl groups distinguish this compound from other pyrrolidine derivatives:

- 3,3,4,4-Tetrafluoropyrrolidine (compound 29) and 2,5-dimethylpyrrolidine (compound 30) retain potency comparable to unsubstituted pyrrolidines (e.g., EC50 ~ low µM range for antiviral activity) .

- D-Proline substitution (compound 31) reduces potency 9-fold, highlighting the sensitivity of stereochemistry and ring rigidity to activity .

- 3,3-Dimethyl groups likely restrict pseudorotation, favoring a conformation that enhances binding to targets requiring defined spatial arrangements .

Table 2: Pyrrolidine Substitution Effects

Stereochemical and Binding Mode Considerations

- S,R vs. R,S Isomers : In MC4R ligands, S,R isomers act as full agonists, while R,S isomers retain affinity but lack efficacy (e.g., cAMP production) . The 3,3-dimethyl groups may enforce a specific stereochemical orientation, though this remains untested.

- Binding Mode Flexibility : Nitric oxide synthase inhibitors with pyrrolidine tails (e.g., compound 4 vs. 6) show divergent binding modes (interacting with heme propionates vs. Asp602) despite similar Ki values, suggesting substituent-driven adaptability .

Methylation and Bioactivity

Methylation effects vary by position:

Structural and Conformational Analysis

The pseudorotation of pyrrolidine allows interconversion between envelope and twist conformations . The 3,3-dimethyl groups likely restrict this flexibility, favoring a twist conformation that optimizes interactions with planar binding pockets (e.g., enzyme active sites). Comparative studies with tetrahydrothiophene or tetrahydrofuran analogs (which lack pseudorotation) could clarify the role of conformational dynamics .

Biological Activity

3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets. Pyrrolidines can modulate cellular pathways by binding to receptors or enzymes, ultimately influencing gene expression and cellular functions. The specific targets and pathways affected by this compound depend on its structural characteristics and the context of its application .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Pyrrolidines generally exhibit favorable ADME properties due to their chemical complexity. The compound's three-dimensional structure may enhance its bioavailability and stability in biological systems.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated antibacterial activity against various strains of bacteria. A study evaluated several pyrrolidine derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. The results showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Case Studies

- Antibacterial Efficacy : In a study involving several pyrrolidine derivatives, including this compound, it was found that certain structural modifications enhanced antibacterial activity significantly. For example, the presence of halogen substituents was crucial in increasing the efficacy against harmful bacteria .

- Cytotoxicity : Another investigation assessed the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This selectivity is critical for potential therapeutic applications in oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organisms/Cells | MIC Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Strong activity observed |

| Escherichia coli | 0.0039 - 0.025 mg/mL | Complete death within 8 hours | |

| Cytotoxicity | Ovarian cancer cells | Moderate | Limited toxicity to non-cancerous cells |

| Non-cancerous cardiac cells | Low toxicity | Selective action noted |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.